2-Methyl-2-(oxan-2-yl)propan-1-amine
Description
2-Methyl-2-(oxan-2-yl)propan-1-amine is a branched primary amine featuring a tetrahydropyran (oxan-2-yl) substituent. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol. The hydrochloride derivative (CAS: 1384582-33-5, C₉H₂₀ClNO) is a solid salt, enhancing solubility in polar solvents . This compound is of interest in medicinal chemistry due to its structural versatility, enabling applications in drug discovery and material science.
Properties
IUPAC Name |
2-methyl-2-(oxan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,7-10)8-5-3-4-6-11-8/h8H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOJVMHRVYJJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with tetrahydropyran. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of 2-Methyl-2-(oxan-2-yl)propan-1-amine may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and high efficiency in production. The compound is often produced in the form of its hydrochloride salt to enhance stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxan-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may yield simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted amine derivatives .
Scientific Research Applications
2-Methyl-2-(oxan-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Oxygen-Containing Rings
2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine derivatives
Example: (R)-N,N-Dibenzyl-2-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine ()- Key Differences : Replaces tetrahydropyran with a dioxolane ring.
- Impact : The dioxolane ring reduces steric bulk compared to tetrahydropyran but may decrease hydrolytic stability. The dibenzyl groups enhance lipophilicity, affecting blood-brain barrier permeability .
- Synthesis : Prepared via enantioselective CuH-catalyzed hydroamination of alkenes (92% ee) .
Aromatic and Heteroaromatic Substituted Analogues
2-(3-Trifluoromethylphenyl)propan-1-amine (16d) ()
- Key Differences : Aromatic substituent (3-CF₃-phenyl) instead of tetrahydropyran.
- Impact : The electron-withdrawing CF₃ group reduces amine basicity (pKa ~8.5 vs. ~10 for aliphatic amines). Enhanced hydrophobicity improves membrane permeability .
- Synthesis : LiAlH₄ reduction of nitriles (61% yield) .
Steric and Electronic Modifications
- 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine () Key Differences: Methyl-pyridine substituent vs. tetrahydropyran. Impact: The pyridine’s aromaticity enables π-π stacking in protein binding. Molecular Weight: 164.25 g/mol (vs. 157.25 for the target compound) .
Comparative Data Table
Biological Activity
2-Methyl-2-(oxan-2-yl)propan-1-amine, also known as a derivative of oxane, is a compound of increasing interest in biological research due to its potential therapeutic applications and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : Approximately 143.23 g/mol
Structure : The compound features a branched alkyl chain with an oxane ring, contributing to its unique reactivity and interaction profiles.
The biological activity of 2-Methyl-2-(oxan-2-yl)propan-1-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amine group in the structure enables it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application context:
- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways.
- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes.
Biological Activities
Preliminary studies have indicated several biological activities associated with 2-Methyl-2-(oxan-2-yl)propan-1-amine:
- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested based on similar compounds showing protective effects against neuronal damage.
- Antidepressant Properties : There are indications that this compound may exhibit antidepressant-like effects, similar to other amine-based compounds.
- Antitumor Activity : Research is ongoing to explore its potential as an antitumor agent through modulation of cancer-related pathways.
Comparison of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Neuroprotective | Protects neurons from damage; potential in Alzheimer’s therapy | |
| Antidepressant | Similar effects to known antidepressants | |
| Antitumor | Modulates pathways involved in tumor growth |
| Target | Interaction Type | Effect |
|---|---|---|
| Receptors | Ligand binding | Modulation of signaling |
| Enzymes | Inhibition/activation | Altered metabolic processes |
Case Studies
- Neuroprotective Study : A study investigated the neuroprotective effects of 2-Methyl-2-(oxan-2-yl)propan-1-amine in vitro using neuronal cell cultures exposed to oxidative stress. Results indicated significant protection against cell death compared to control groups, suggesting its potential for treating neurodegenerative conditions.
- Antidepressant Activity : In behavioral assays, compounds structurally similar to 2-Methyl-2-(oxan-2-yl)propan-1-amine demonstrated significant antidepressant-like effects in rodent models, leading researchers to hypothesize that this compound may share similar mechanisms.
- Antitumor Research : Preliminary data from cancer cell line studies indicate that 2-Methyl-2-(oxan-2-yl)propan-1-amine may inhibit tumor growth through modulation of specific pathways involved in cell proliferation and apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
